molecular formula C12H9FN2O4S B2555624 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide CAS No. 303152-76-3

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide

Cat. No.: B2555624
CAS No.: 303152-76-3
M. Wt: 296.27
InChI Key: LVMLSJOJWKTAAU-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide is a chemical compound designed for research applications, particularly in the field of antibacterial discovery. It belongs to a class of compounds known as nitrothiophene carboxamides (NTCs), which have shown promise as a novel narrow-spectrum antibacterial series . The core structure of this compound features a nitrothiophene carboxamide scaffold, which is known to be essential for the antibacterial activity of related molecules . This scaffold is strategically designed to mitigate efflux pump liability, a major mechanism of antibiotic resistance in Gram-negative bacteria. Research on analogous compounds indicates they may act as prodrugs, requiring activation by specific bacterial nitroreductases (NfsA and NfsB) in E. coli to exert their potent, bactericidal effect . Once activated, these compounds have demonstrated efficacy against wild-type and multi-drug resistant clinical isolates of E. coli , Shigella , and Salmonella species, and have shown in vivo efficacy in animal infection models . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O4S/c1-14-12(16)11-10(4-5-20-11)19-9-3-2-7(13)6-8(9)15(17)18/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMLSJOJWKTAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Analogs
Compound Name Substituents on Thiophene Ring Molecular Formula Key Properties/Activities References
Target Compound : 3-(4-Fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide 3-(4-Fluoro-2-nitrophenoxy), 2-(N-methylcarboxamide) C₁₂H₈FN₂O₅S Not explicitly reported
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 5-Nitro, thiazole-linked aryl group C₁₆H₁₀F₃N₃O₄S₂ Antibacterial (42% purity)
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Carboxamide linked to 2-nitrophenyl C₁₁H₈N₂O₃S Dihedral angles: 13.53°–8.50°
3-[(2,6-Dichlorophenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide 3-(2,6-Dichlorobenzyloxy), 2-carboxamide C₁₈H₁₁Cl₂N₂O₅S Discontinued (pharmacological use)
3-(4-Fluoro-2-nitrophenoxy)-2-thiophenecarboxylic acid 3-(4-Fluoro-2-nitrophenoxy), 2-carboxylic acid C₁₁H₆FNO₅S Precursor to carboxamides

Physicochemical Properties

  • Solubility and Stability : The carboxylic acid analog (CAS sc-311937) has lower lipophilicity than the target carboxamide, which may limit its oral bioavailability .
  • Crystal Packing: N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits weak C–H⋯O/S interactions and dihedral angles (8.50°–13.53°) between aromatic rings, influencing solubility and melting points (>300°C for some analogs) . The target compound’s phenoxy group may alter packing efficiency compared to nitrobenzene-linked analogs.

Discussion of Key Differentiators

Substituent Effects: The 4-fluoro-2-nitrophenoxy group in the target compound provides a balance of electron-withdrawing effects and steric bulk, contrasting with dichlorophenylmethoxy () or trifluoromethylphenyl () groups. N-Methyl vs. Thiazole Rings: The N-methyl carboxamide avoids the metabolic instability associated with thiazole-containing analogs () while retaining hydrogen-bonding capacity .

Therapeutic Potential: Fluorine atoms in the target compound may enhance blood-brain barrier penetration compared to non-fluorinated analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .

Biological Activity

3-(4-Fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₂H₉FN₂O₄S
  • Molecular Weight : 296.28 g/mol
  • CAS Number : 303152-76-3

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. It has been noted for its potential as an inhibitor of key enzymes involved in metabolic processes, particularly those related to cancer cell metabolism.

Anticancer Properties

Recent studies have indicated that 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide may inhibit glycolysis in cancer cells, similar to compounds like 2-deoxy-D-glucose (2-DG). This inhibition is crucial as many aggressive cancers, such as glioblastoma multiforme, rely on glycolysis for energy production.

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.
    • The compound was shown to induce apoptosis in cancer cells, as evidenced by increased caspase activity.
  • Mechanistic Insights :
    • The compound appears to interfere with hexokinase activity, which is vital for glycolytic flux in cancer cells. This interference leads to a decrease in ATP production and promotes cell death under hypoxic conditions .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit several enzymes:

  • Hexokinase Inhibition : It binds competitively to hexokinase, blocking glucose phosphorylation.
  • Monoamine Oxidase (MAO) Inhibition : Preliminary studies suggest it may also inhibit MAO-B, which is implicated in neurodegenerative diseases .

Study 1: Glycolytic Inhibition in Glioblastoma Cells

A study investigating the effects of 3-(4-fluoro-2-nitrophenoxy)-N-methylthiophene-2-carboxamide on glioblastoma cells reported:

  • IC₅₀ Values : The compound exhibited low IC₅₀ values (around 10 µM), indicating potent cytotoxicity.
  • Mechanism : The study concluded that the compound's ability to inhibit hexokinase was a primary mechanism leading to reduced cell viability and increased apoptosis rates.

Study 2: Comparative Analysis with Other Compounds

A comparative analysis with other fluorinated compounds showed that:

  • The compound outperformed several analogs in terms of enzyme inhibition and cytotoxicity.
  • Structural modifications enhanced its binding affinity to target enzymes, improving therapeutic potential.

Data Tables

PropertyValue
Molecular FormulaC₁₂H₉FN₂O₄S
Molecular Weight296.28 g/mol
CAS Number303152-76-3
IC₅₀ (Glioblastoma Cells)~10 µM
Hexokinase InhibitionCompetitive
StudyFindings
In Vitro Glycolysis InhibitionSignificant reduction in ATP production
Apoptosis InductionIncreased caspase activity
Comparative EfficacyOutperformed analogs

Q & A

Basic Research Question

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 8.5–13.5° between thiophene and benzene rings), and nitro group orientations, critical for confirming regiochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., fluorine-induced deshielding at ~-110 ppm in 19^19F NMR).
  • FT-IR : Confirms amide C=O stretches (~1650 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

How do electronic and steric effects of the 4-fluoro-2-nitrophenoxy group influence reactivity in downstream modifications?

Advanced Research Question
The electron-withdrawing nitro and fluoro groups deactivate the phenoxy ring, directing electrophilic substitutions to meta positions. Steric hindrance from the ortho-nitro group limits accessibility for nucleophilic attacks. Computational studies (DFT) on analogous compounds reveal:

  • Reduced electron density at the phenoxy oxygen, lowering nucleophilicity.
  • Dihedral angles between thiophene and phenoxy rings (~10–15°) affect conjugation and redox properties .
    Experimental validation via Hammett plots or kinetic isotope effects is recommended to quantify these effects.

What supramolecular interactions dominate the crystal packing, and how do they impact material properties?

Advanced Research Question
In crystalline states, weak non-classical interactions (C–H···O, C–H···S) and π-π stacking stabilize the lattice. For example:

  • Intramolecular S(6) ring motifs form via N–H···O hydrogen bonds .
  • Intermolecular C–H···O interactions propagate along the (010) plane, influencing melting points (observed mp: ~397 K) and solubility .
    These interactions can be probed via Hirshfeld surface analysis or temperature-dependent XRD to correlate packing motifs with thermal stability.

What methodologies are recommended for assessing the compound’s bioactivity and toxicity in preclinical studies?

Advanced Research Question

  • Genotoxicity assays : Use bacterial reverse mutation (Ames test) and mammalian cell micronucleus assays, as thiophene carboxamides exhibit DNA intercalation potential .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) with IC50_{50} determination.
  • Metabolic stability : Liver microsome studies (e.g., rat S9 fractions) to evaluate cytochrome P450 interactions.
    Dose-response studies should account for the nitro group’s redox activity, which may generate reactive oxygen species (ROS).

How can researchers address challenges in detecting and quantifying trace impurities in synthesized batches?

Advanced Research Question
Common impurities include:

  • Unreacted 2-nitroaniline derivatives (detectable via HPLC retention time shifts).
  • Oxidation byproducts (e.g., carboxylic acids from hydrolyzed amides).
    Analytical strategies :
  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation.
  • LC-QTOF-MS : Identifies low-abundance impurities (LOQ < 0.1%) .
  • NMR spiking experiments : Confirm impurity structures using authentic standards.

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